3-Methylhexan-2-amine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-methylhexan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N.ClH/c1-4-5-6(2)7(3)8;/h6-7H,4-5,8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSIWWZIJVZSRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855475-52-4 | |
| Record name | 3-methylhexan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance in Organic Synthesis and Intermediate Chemistry
Amines are foundational to organic chemistry, serving as versatile intermediates and building blocks for creating more complex molecules. numberanalytics.comijrpr.com 3-Methylhexan-2-amine hydrochloride is valued in this context for the reactivity of its primary amine group, which can participate in numerous chemical reactions. ijrpr.comrawsource.com Its structure is useful in synthesizing a variety of organic compounds, including those with applications in pharmaceuticals and agrochemicals. ijrpr.com
The specific arrangement of the methyl group at the third carbon and the amine group at the second carbon on the hexane (B92381) backbone influences the molecule's reactivity and the stereochemical outcome of its reactions. This makes it a useful component for chemists aiming to construct specific and complex molecular architectures. As an intermediate, it is a starting point for producing other chemical compounds, such as in the synthesis of polymers or other specialized materials. numberanalytics.comsolubilityofthings.com
Structural Isomerism and Stereochemical Considerations in Hexane Amines
Structural isomerism, where compounds share the same molecular formula but have different atomic arrangements, is a key concept in understanding hexane (B92381) amines. docbrown.infoibchem.com Hexane amines, with the formula C₆H₁₅N, can exist as numerous primary, secondary, and tertiary amine isomers, each with unique structures and names. youtube.com
For 3-Methylhexan-2-amine specifically, stereoisomerism is a critical consideration. The molecule possesses two chiral centers—at the C2 and C3 positions—which means it can exist as four distinct stereoisomers. These are pairs of enantiomers and diastereomers. The spatial arrangement of these isomers can lead to different interactions with other chiral molecules, a crucial factor in fields like asymmetric synthesis. The unique three-dimensional structure of each stereoisomer can significantly influence its chemical reactivity and biological interactions. smolecule.com
Table 1: Stereoisomers of 3-Methylhexan-2-amine
| Stereoisomer Configuration |
|---|
| (2R,3R)-3-Methylhexan-2-amine |
| (2S,3S)-3-Methylhexan-2-amine |
| (2R,3S)-3-Methylhexan-2-amine |
| (2S,3R)-3-Methylhexan-2-amine |
Stereochemical Characterization and Enantiomeric Analysis
Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique utilized for the structural elucidation of molecules. In the context of stereochemistry, NMR is an invaluable tool for determining the diastereomeric purity of a sample. Diastereomers are stereoisomers that are not mirror images of each other and, as a result, possess different physical and chemical properties. This inherent difference extends to their NMR spectra, where diastereomeric compounds will exhibit distinct chemical shifts (δ) and coupling constants (J).
3-Methylhexan-2-amine possesses two chiral centers, at the C2 and C3 positions, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are enantiomers of each other, as are the (2R,3S) and (2S,3R) isomers. A mixture containing, for example, the (2R,3R) and (2R,3S) isomers would constitute a mixture of diastereomers.
The differentiation of diastereomers by NMR spectroscopy relies on the principle that the nuclei within each diastereomer experience a different magnetic environment. This results in separate resonance signals for corresponding protons (¹H NMR) or carbons (¹³C NMR) in each diastereomer. The integration of these distinct signals allows for the quantification of the relative amounts of each diastereomer present in a mixture, thereby establishing the diastereomeric purity or diastereomeric excess (d.e.).
Research Findings:
While specific research detailing the NMR analysis of 3-Methylhexan-2-amine hydrochloride diastereomers is not extensively published, the general principles of using NMR for this purpose are well-established. For a mixture of diastereomers of this compound, one would expect to observe peak splitting or the appearance of distinct sets of peaks for the protons and carbons adjacent to and including the chiral centers.
For instance, in a ¹H NMR spectrum, the protons on C2 and C3, as well as the methyl groups attached to these carbons, would likely show separate signals for each diastereomer. The difference in chemical shifts (Δδ) between the signals of the two diastereomers can range from being very small to significantly large, depending on the specific nuclei and the solvent used for the analysis.
Similarly, in a ¹³C NMR spectrum, the carbons of the stereogenic centers (C2 and C3) and the neighboring carbons would be expected to have different chemical shifts for each diastereomer.
To illustrate the expected outcome of such an analysis, a hypothetical data table is presented below. This table is based on the general understanding of NMR spectroscopy of diastereomeric amines and serves as an example of how the data would be presented.
Interactive Data Table: Hypothetical ¹H NMR Data for Diastereomeric Mixture of this compound
| Proton Assignment | Diastereomer A (δ, ppm) | Diastereomer B (δ, ppm) | Δδ (ppm) |
| H-2 | 3.15 | 3.18 | 0.03 |
| H-3 | 1.85 | 1.89 | 0.04 |
| C2-CH₃ | 1.25 | 1.27 | 0.02 |
| C3-CH₃ | 0.95 | 0.98 | 0.03 |
This table is for illustrative purposes only, as specific experimental data for this compound was not found in the searched literature.
The diastereomeric ratio can be calculated from the integral values of the corresponding peaks in the ¹H NMR spectrum. For example, if the integral of the H-2 proton signal for Diastereomer A is 3.0 and for Diastereomer B is 1.0, the diastereomeric ratio would be 3:1, indicating a diastereomeric excess of 50% for Diastereomer A.
In cases where the resolution of signals in standard ¹H or ¹³C NMR is insufficient, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be employed. These agents react with the amine to form new diastereomeric species (e.g., amides or salts) that often exhibit larger differences in their NMR chemical shifts, facilitating more accurate quantification.
Advanced Analytical Spectroscopies and Methodologies for Structural Elucidation and Purity Assessment
Mass Spectrometry-Based Characterization
Mass spectrometry (MS) is a cornerstone for the analysis of 3-Methylhexan-2-amine hydrochloride, offering high sensitivity and specificity. Various MS-based approaches are employed to characterize the molecule and distinguish it from its structural isomers.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation, detection, and quantification of amine compounds in complex matrices. The chromatographic separation is essential because 3-Methylhexan-2-amine is one of several structural isomers, including 4-methylhexan-2-amine and 5-methylhexan-2-amine, which can be challenging to differentiate by mass spectrometry alone. dshs-koeln.de LC-MS/MS methods are frequently developed for the analysis of such stimulants in various samples. unam.mxresearchgate.net The use of selected reaction monitoring (SRM) in tandem MS provides high specificity for quantitative assays. researchgate.net
Ultra-High Performance Liquid Chromatography (UHPLC) offers faster analysis times and improved resolution compared to conventional LC. When coupled with a Quadrupole Time-of-Flight (QTOF) mass spectrometer, the system provides high-resolution, accurate mass data, which is invaluable for confirming the elemental composition of the parent ion and its fragments. dshs-koeln.de However, a known challenge with small aliphatic amines like 3-methylhexan-2-amine is that they can produce low mass-to-charge (m/z) fragments upon collision-induced dissociation, which may fall below the detection threshold of some instruments. dshs-koeln.de
Gas chromatography-mass spectrometry (GC-MS) is a well-established method for the analysis of volatile and semi-volatile compounds. However, the direct analysis of primary aliphatic amines such as 3-methylhexan-2-amine by GC-MS can be problematic due to their high polarity and potential for peak tailing and adsorption on the column. unam.mx
To overcome these issues, derivatization is typically required. This process involves a chemical reaction to convert the polar amine group into a less polar, more volatile derivative that is more amenable to GC analysis. Common derivatization strategies include reaction with reagents like isobutyl chloroformate (IBCF) or the formation of an imine through reaction with an aldehyde, such as benzaldehyde. unam.mxresearchgate.net These derivatization steps improve chromatographic behavior and can produce more characteristic mass spectra for reliable identification.
Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal to no preparation. nih.govgetenviropass.com When coupled with a tandem mass spectrometer (DART-MS/MS), it serves as an effective tool for the high-throughput, preliminary screening of target compounds. wvu.edu This method is particularly useful for the rapid identification of this compound in samples such as dietary supplements. nih.gov The DART source ionizes molecules directly from the sample surface, which are then introduced into the mass spectrometer for analysis, providing near-instantaneous results and making it an attractive option for screening applications. nih.govgetenviropass.com
High-Resolution Mass Spectrometry (HRMS) is critical for the unequivocal identification of 3-Methylhexan-2-amine. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the compound's elemental formula, distinguishing it from other compounds with the same nominal mass but different atomic compositions. The monoisotopic mass of the free base, C7H17N, is 115.1361 Da. uni.lu HRMS instruments, such as TOF or Orbitrap analyzers, can measure this mass with high precision, confirming the molecular formula and increasing confidence in the compound's identity. nih.gov
Table 1: Predicted Mass Spectrometry Data for 3-Methylhexan-2-amine (C7H17N)
| Adduct | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C7H18N⁺ | 116.1434 |
| [M+Na]⁺ | C7H17NNa⁺ | 138.1253 |
| [M+K]⁺ | C7H17NK⁺ | 154.0993 |
| [M-H]⁻ | C7H16N⁻ | 114.1288 |
Data derived from predicted values for the free base form. uni.lu
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to determine the structure of a molecule by mapping the distinct chemical environments of its hydrogen atoms. For this compound, the ¹H NMR spectrum would show characteristic signals corresponding to each unique proton group. The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the splitting pattern (multiplicity) reveals the number of neighboring protons, thus establishing the connectivity of the atoms. Analysis of the integration values for each signal confirms the number of protons in each environment. This technique is essential for confirming the specific isomeric structure of 3-methylhexan-2-amine, distinguishing it from other isomers like 1,3-dimethylpentylamine.
Table 2: Conceptual ¹H NMR Data for 3-Methylhexan-2-amine
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Description |
|---|---|---|---|
| -CH(NH2)-CH₃ | ~1.1-1.3 | Doublet (d) | Methyl group adjacent to the amine-bearing carbon. |
| -CH(CH₃ )-CH₂- | ~0.8-1.0 | Doublet (d) | Methyl group at the 3-position. |
| -CH₂-CH₃ | ~0.8-1.0 | Triplet (t) | Terminal methyl group of the propyl side chain. |
| -CH -NH₂ | ~3.0-3.5 | Multiplet (m) | Proton on the amine-bearing carbon (C2). |
| -CH -CH₃ | ~1.5-1.8 | Multiplet (m) | Proton at the 3-position. |
| -CH₂ -CH₃ | ~1.2-1.6 | Multiplet (m) | Methylene group adjacent to the terminal methyl. |
| -NH₂ | Variable | Broad Singlet (br s) | Amine protons (signal may exchange or broaden). |
Note: This table represents expected values based on general principles of ¹H NMR. Actual chemical shifts and multiplicities can vary based on the solvent and other experimental conditions.
Computational Chemistry and Mechanistic Studies
Quantum Chemical Calculations for Molecular Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modeling the properties of 3-Methylhexan-2-amine with high accuracy. These methods provide a foundational understanding of its electronic structure and geometry.
Electronic structure analysis involves defining the arrangement and energy levels of electrons, which in turn dictate the molecule's chemical reactivity and physical characteristics. A crucial first step is geometry optimization, a computational process to identify the three-dimensional atomic arrangement with the lowest energy, known as the ground state. For an aliphatic amine like 3-Methylhexan-2-amine, DFT methods such as the B3LYP functional combined with a 6-31G(d,p) basis set are commonly employed for this purpose. epstem.net
The optimized geometry provides the basis for further analysis, including the calculation of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.
Another critical property is the molecular electrostatic potential (MEP). The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich regions (negative potential), such as the lone pair on the nitrogen atom, and electron-poor regions (positive potential), typically around the hydrogen atoms of the amine group. This map is invaluable for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions.
Table 1: Illustrative Quantum Chemical Parameters for a Primary Amine This table presents typical parameters that would be calculated for a molecule like 3-Methylhexan-2-amine using DFT methods. Actual values require specific computation.
| Parameter | Typical Value / Description |
|---|---|
| HOMO Energy | Indicates electron-donating ability (lone pair on Nitrogen). |
| LUMO Energy | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | Relates to chemical stability and reactivity. |
| Dipole Moment | Quantifies the overall polarity of the molecule. |
| Electrostatic Potential | Negative potential localized on the Nitrogen atom; Positive potential on amine Hydrogens. |
Quantum chemical methods are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. sumitomo-chem.co.jpnih.gov This involves identifying and calculating the energies of reactants, products, intermediates, and, most importantly, transition states. sumitomo-chem.co.jp The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. sumitomo-chem.co.jp
For 3-Methylhexan-2-amine, computational studies can model various reactions. A classic example is its synthesis via nucleophilic substitution between 2-Bromo-3-methylhexane and ammonia (B1221849). Theoretical calculations can map the entire reaction pathway, identifying the transition state for the N-C bond formation. nih.gov Another relevant reaction is reductive amination of the corresponding ketone, 3-methyl-2-hexanone (B1360152).
The process involves:
Locating Stationary Points: Optimization of the geometries of reactants, intermediates, and products.
Transition State (TS) Search: Finding the first-order saddle point on the potential energy surface that connects reactants to products. This is a critical and computationally intensive step.
Frequency Analysis: Calculation of vibrational frequencies to confirm that reactants and products are true minima (zero imaginary frequencies) and the TS is correct (one imaginary frequency corresponding to the reaction coordinate). sumitomo-chem.co.jp
Intrinsic Reaction Coordinate (IRC) Calculation: This traces the minimum energy path from the transition state down to the reactants and products, confirming that the located TS correctly connects the desired species. nih.govsmu.edu
Such analyses provide a quantitative understanding of reaction barriers and thermodynamics, aiding in the optimization of synthetic routes. sumitomo-chem.co.jp
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to explore the conformational landscape and temporal evolution of molecular systems. cresset-group.com 3-Methylhexan-2-amine is a flexible molecule with multiple rotatable bonds, meaning it can exist in numerous conformations. MD simulations, often using force fields like AMBER or GROMACS, can model these dynamics over time. nih.gov
By simulating the molecule in a solvent box (e.g., water), MD can reveal:
Conformational Preferences: Identifying the most stable, low-energy conformations and the energy barriers between them.
Solvent Effects: How interactions with solvent molecules influence the shape and reactivity of the amine.
Time-Averaged Properties: Providing an ensemble of structures that represent the molecule's behavior in a realistic environment.
Analysis of MD trajectories allows for the identification of persistent hydrogen bonds and other non-covalent interactions that are crucial for understanding the physical properties and biological interactions of the molecule. cresset-group.commdpi.com
Theoretical Studies on Adsorption and Intermolecular Interactions
The amine group in 3-Methylhexan-2-amine is capable of acting as both a hydrogen bond donor and acceptor, which governs its intermolecular interactions. Computational models are highly effective for studying these interactions in detail. nih.gov
Theoretical methods like DFT can be used to calculate the geometry, energy, and dynamics of hydrogen bonds formed between multiple molecules of 3-Methylhexan-2-amine or between the amine and other molecules (like water or a biological receptor). beilstein-journals.org The Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analyses are advanced techniques used to characterize and quantify the strength and nature of these non-covalent interactions. nih.gov
Furthermore, theoretical studies can model the adsorption of the molecule onto various surfaces. This is particularly relevant in fields like materials science and corrosion inhibition, where the interaction of amines with metal surfaces is studied. acs.org MD simulations and quantum chemical calculations can predict the preferred orientation of the molecule on a surface and calculate the adsorption energy. acs.org The results often indicate that such molecules can adsorb through both physical (electrostatic) and chemical (orbital overlap) interactions, with the nitrogen atom's lone pair playing a key role. acs.org
Prediction of Spectroscopic Properties through Computational Models
Computational quantum chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can then be used to validate experimental data and confirm molecular structures.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts by computing the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. These predicted shifts are often scaled or referenced against known standards (like TMS) to improve agreement with experimental spectra. nih.gov While specific data for 3-Methylhexan-2-amine is not widely published, the methodologies are well-established for similar aliphatic amines. nih.gov
Infrared (IR) Spectroscopy: The prediction of vibrational spectra (IR and Raman) involves calculating the second derivatives of the energy with respect to atomic coordinates. This analysis yields the frequencies and intensities of the molecule's vibrational modes, which correspond to the peaks in an IR spectrum. These theoretical spectra are invaluable for assigning experimental bands to specific molecular motions.
Table 2: Computationally Predictable Spectroscopic Data This table outlines spectroscopic parameters that can be derived from computational models for a compound like 3-Methylhexan-2-amine.
| Spectroscopy Type | Calculated Parameter | Methodology |
|---|---|---|
| NMR | 1H & 13C Chemical Shifts (ppm) | Calculation of nuclear magnetic shielding tensors (e.g., using GIAO method with DFT). |
| IR | Vibrational Frequencies (cm-1) | Calculation of second derivatives of energy (Hessian matrix). |
| IR | Vibrational Intensities | Calculation of the derivatives of the dipole moment with respect to vibrational modes. |
Role As a Precursor and Intermediate in Chemical Synthesis
Synthesis of Fine Chemicals and Specialty Organic Molecules
3-Methylhexan-2-amine, the free base of the hydrochloride salt, is a chiral primary amine that functions as a fundamental building block in organic synthesis. Its structure contains two stereocenters (at the C2 and C3 positions), meaning it can exist as four distinct stereoisomers. This stereochemical complexity is highly valuable for producing enantiomerically pure fine chemicals and specialty organic molecules, where specific three-dimensional arrangements are crucial for function.
The synthesis of 3-methylhexan-2-amine itself can be achieved through several established methods, making it an accessible starting material. One common approach is the reductive amination of the corresponding ketone, 3-methyl-2-hexanone (B1360152). This one-pot reaction typically involves an amine source like ammonia (B1221849) and a reducing agent. Greener, solvent-free methods have been developed using mechanochemistry, where the reaction is driven by the mechanical energy in a ball mill, offering high efficiency and reduced chemical waste.
Another classic method is the nucleophilic substitution of a halogenated precursor, such as 2-bromo-3-methylhexane, with ammonia. This reaction initially forms the alkylammonium salt, which is then treated with a base to yield the free amine. However, this method can lead to over-alkylation, producing secondary and tertiary amines as byproducts.
The amine group in 3-methylhexan-2-amine is a reactive site for further chemical modifications. For instance, it can be N-alkylated to produce secondary amines like Ethyl(3-methylhexan-2-yl)amine. smolecule.com This derivative serves as an important intermediate in its own right for the synthesis of other specialty organic compounds. smolecule.com
Table 1: Synthetic Methods for 3-Methylhexan-2-amine
| Method | Precursor(s) | Key Reagents | Notes |
|---|---|---|---|
| Reductive Amination | 3-Methyl-2-hexanone | Ammonia, Reducing Agent (e.g., Sodium Borohydride) | Can be performed under solvent-free conditions for a greener process. |
Applications in Pharmaceutical Synthesis Intermediates
The structural characteristics of 3-methylhexan-2-amine and its derivatives make them valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). Chiral amines are critical components in many drug molecules, and the branched-chain structure of 3-methylhexan-2-amine is a feature found in various therapeutic agents.
While its direct isomer, 4-methylhexan-2-amine (also known as methylhexanamine or 1,3-dimethylpentylamine), was once marketed as a nasal decongestant under the trade name Forthane, the modern significance of this chemical family lies more in its role as a synthetic intermediate. chemicalbook.comlookchem.comwikipedia.org For example, a related ketone, 5-methyl-2-hexanone, is used to synthesize 3-[(dimethylamino)methyl]-5-methyl-2-hexanone, which is a key intermediate for the drug Tetrabenazine. google.com Tetrabenazine is used to treat hyperkinetic movement disorders like the chorea associated with Huntington's disease. google.comgoogle.com
Furthermore, derivatives such as (S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride are described as leucine (B10760876) derivatives that can be used as synthetic intermediates for pharmaceuticals. medchemexpress.com The broader utility of the hexanamine scaffold is also seen in the synthesis of the antiepileptic drug Brivaracetam, which involves complex intermediates derived from hexanoic acid or hexanamide (B146200) structures. nih.gov These examples highlight the importance of the core structure of 3-methylhexan-2-amine in building more complex and pharmaceutically active molecules.
Development of Agrochemical and Industrial Chemical Precursors
In the agrochemical sector, the development of effective and selective herbicides and pesticides often relies on molecules with specific structural motifs. Chiral amines are crucial for creating these advanced agrochemical candidates, ensuring high efficacy while minimizing off-target effects. As a chiral, branched-chain amine, 3-methylhexan-2-amine is a relevant building block for synthesizing novel agrochemicals.
While specific commercial agrochemicals derived directly from 3-methylhexan-2-amine are not widely documented, related compounds underscore the potential of this chemical class. For instance, 3-methylpentan-2-amine (B1274118) is utilized in the production of agrochemicals and other industrial chemicals. nih.gov The structural features of 3-methylhexan-2-amine make it a suitable precursor for creating a library of new potential agrochemicals to be screened for activity.
In industrial applications, derivatives of 3-methylhexan-2-amine, such as Ethyl(3-methylhexan-2-yl)amine, are used in the production of specialty chemicals and materials. smolecule.com The amine functionality allows it to be incorporated into polymers or used as a modifying agent in various manufacturing processes.
Structural Modifications and Analog Design Based on the 3-Methylhexan-2-amine Scaffold
The molecular framework of 3-methylhexan-2-amine serves as a versatile scaffold for designing new molecules with tailored properties. In medicinal chemistry and materials science, analog design is a common strategy to optimize the function of a lead compound. mdpi.com The presence of two chiral centers makes the 3-methylhexan-2-amine scaffold particularly valuable for developing and testing stereoselective synthetic methods.
Modifications can be made at the amine group, such as N-alkylation to form secondary or tertiary amines, or through reactions like amidation to connect the scaffold to other molecular fragments. smolecule.com For example, the synthesis of Ethyl(3-methylhexan-2-yl)amine is a straightforward structural modification that creates a new chemical entity with its own set of applications. smolecule.com
The design of analogs based on a core scaffold is a powerful tool in drug discovery. mdpi.com Research on other molecular scaffolds, such as lithocholic acid, has shown that introducing an amino group and other functional groups can lead to novel compounds with significant biological activity. This principle can be applied to the 3-methylhexan-2-amine scaffold, where its amine group can be used as a handle to attach various substituents, thereby creating a library of diverse analogs for screening in pharmaceutical or agrochemical research. The goal of such modifications is often to enhance properties like binding affinity to a biological target or to improve solubility and other pharmacokinetic parameters. mdpi.com
Table 2: Examples of Compounds Mentioned and their Relevance
| Compound Name | CAS Number | Relevance | Reference(s) |
|---|---|---|---|
| 3-Methylhexan-2-amine | 35399-82-7 | Core chiral building block. | |
| 3-Methylhexan-2-amine hydrochloride | 855475-52-4 | The salt form of the core compound. | |
| 3-Methyl-2-hexanone | Precursor for the synthesis of 3-methylhexan-2-amine. | ||
| Ethyl(3-methylhexan-2-yl)amine | A specialty chemical intermediate derived from 3-methylhexan-2-amine. | smolecule.com | |
| 4-Methylhexan-2-amine (Methylhexanamine) | 105-41-9 | Isomer, formerly used as a nasal decongestant. | chemicalbook.comwikipedia.org |
| 3-[(Dimethylamino)methyl]-5-methyl-2-hexanone | An intermediate in the synthesis of the drug Tetrabenazine. | google.com | |
| Brivaracetam | Antiepileptic drug synthesized using related hexanamide intermediates. | nih.gov |
Biochemical Interactions and Metabolic Fate Mechanistic Focus
Enzymatic Pathways in Amine Metabolism (e.g., Hepatic Metabolism)
The metabolism of amine compounds like 3-Methylhexan-2-amine hydrochloride primarily occurs in the liver, involving a variety of enzymatic pathways. While specific studies on this compound are limited, the metabolism of structurally similar amines is well-documented. The vast majority of sympathomimetic drugs are metabolized in the liver. derangedphysiology.com A notable exception are catecholamines like adrenaline and noradrenaline, which are rapidly metabolized by catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO). derangedphysiology.com The specific enzymes involved in the breakdown of this compound are not fully elucidated in the provided information. However, the liver is the primary site for the metabolism of many xenobiotics, including drugs and supplements, through enzymatic reactions.
Investigation of Enzyme Inhibition Mechanisms (e.g., CYP2D6)
Research has shown that certain amine stimulants can inhibit the function of cytochrome P450 enzymes, which are crucial for drug metabolism. Specifically, 1,3-dimethylamylamine (DMAA), a compound closely related to 3-Methylhexan-2-amine, has been identified as an inhibitor of the CYP2D6 enzyme. wikipedia.orgrivm.nl This enzyme is located in the liver and is responsible for metabolizing approximately a quarter of all prescribed drugs. wikipedia.org
In one in vitro study using human recombinant enzymes, DMAA demonstrated inhibition of CYP2D6 with an IC50 value of 6.5 ± 0.6 µM. rivm.nl The same study found that the inhibition of another important metabolic enzyme, CYP3A4, was less than 15% at a concentration of 100 µM. rivm.nl Another study reported that several amine stimulants associated with dietary supplements are inhibitors of CYP2D6 and CYP3A4 in vitro. nih.gov For instance, coclaurine (B195748) and N-benzylphenethylamine were found to be potent CYP2D6 inhibitors with IC50 values of 0.14 ± 0.01 μM and 0.7 ± 0.2 μM, respectively. nih.gov These findings suggest a potential for drug-supplement interactions if this compound is consumed alongside medications metabolized by these enzymes. nih.gov
Exploration of Indirect Sympathomimetic Mechanisms
This compound is classified as an indirect sympathomimetic agent. wikipedia.org This means it doesn't directly bind to and activate adrenergic receptors. nih.gov Instead, its mechanism of action involves increasing the levels of endogenous catecholamines, such as norepinephrine (B1679862), in the synaptic cleft. nih.gov
This increase can be achieved through several mechanisms:
Displacement of Stored Neurotransmitters: The compound can enter presynaptic nerve terminals and displace stored norepinephrine from vesicles. ijbcp.com
Inhibition of Reuptake: It may block the reuptake of norepinephrine from the synaptic cleft, prolonging its action. derangedphysiology.com
Inhibition of Metabolism: It could potentially inhibit enzymes that break down catecholamines, such as monoamine oxidase (MAO). nih.gov
The released norepinephrine then acts on adrenergic receptors, leading to the physiological effects associated with sympathetic nervous system activation, such as vasoconstriction. wikipedia.org
Excretion Pathways and Metabolite Profiling
The excretion of this compound and its metabolites is not extensively detailed in the provided search results. However, for many drugs, the primary route of elimination is through the kidneys. derangedphysiology.com For instance, phentermine, ephedrine, and pseudoephedrine are almost exclusively eliminated by the kidneys. derangedphysiology.com It is plausible that this compound and its metabolites are also excreted in the urine.
Metabolite profiling is crucial for understanding the complete metabolic fate of a compound. While specific metabolites of this compound are not identified, the process generally involves identifying the products of enzymatic reactions in the body. For example, the metabolism of the related compound nandrolone (B1676933) results in the urinary metabolites 19-norandrosterone (B1242311) and 19-noretiocholanolone. researchgate.net Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are commonly used for the detection and quantification of metabolites in biological samples like urine. uniroma1.it
Interactive Data Table: Enzyme Inhibition by Amine Stimulants
| Compound | Target Enzyme | IC50 Value |
| 1,3-Dimethylamylamine (DMAA) | CYP2D6 | 6.5 ± 0.6 µM rivm.nl |
| Coclaurine | CYP2D6 | 0.14 ± 0.01 μM nih.gov |
| N-benzylphenethylamine | CYP2D6 | 0.7 ± 0.2 μM nih.gov |
| 1,3-Dimethylamylamine (DMAA) | CYP3A4 | >100 µM (Inhibition <15%) rivm.nl |
Future Directions and Emerging Research Areas
Development of Novel Stereoselective Synthetic Methods
The creation of specific stereoisomers of 3-methylhexan-2-amine is crucial for its application in pharmaceuticals and other specialized fields where chirality dictates biological activity and material properties. Future research is focused on developing more efficient and highly stereoselective synthetic routes.
One promising approach is the reductive amination of 3-methyl-2-hexanone (B1360152). While this is a key pathway, a significant challenge lies in controlling the stereochemistry at the two chiral centers. Researchers are exploring the use of chiral catalysts and auxiliaries to direct the reaction towards a single desired stereoisomer. For instance, strategies employed in the synthesis of other chiral amines, such as the use of chiral Brønsted acids or metal-based catalysts with chiral ligands, could be adapted for this purpose. researchgate.net The development of one-pot procedures that combine the ketone with an amine source and a reducing agent under stereocontrolling conditions is a key area of investigation.
Another avenue of exploration is the development of enzymatic or chemo-enzymatic methods. Biocatalysts, such as transaminases, have shown great promise in the asymmetric synthesis of chiral amines. The identification or engineering of an enzyme that can selectively act on 3-methyl-2-hexanone or a related precursor would offer a green and highly efficient route to enantiomerically pure 3-methylhexan-2-amine.
Furthermore, the stereoselective synthesis of related heterocyclic compounds, such as pyrrolidines, using palladium-catalyzed carboamination reactions provides insights into controlling stereochemistry that could be applicable to acyclic systems like 3-methylhexan-2-amine. umich.edu The principles of minimizing A1,3-strain by modifying N-substituents to control product stereochemistry could inspire new strategies for the asymmetric synthesis of this amine. umich.edu
Advanced Analytical Techniques for Trace Analysis and Impurity Profiling
The ability to detect and quantify minute amounts of 3-methylhexan-2-amine hydrochloride and its impurities is critical for quality control in its applications. google.com Future research in this area will likely focus on enhancing the sensitivity and selectivity of analytical methods.
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard techniques for the analysis of amines. researchgate.netdshs-koeln.de For trace analysis, coupling these separation techniques with mass spectrometry (MS) provides unparalleled sensitivity and specificity. The development of UHPLC-MS/MS (Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry) methods will enable the detection of 3-methylhexan-2-amine and its isomers at very low concentrations. dshs-koeln.de
A significant challenge in the analysis of 3-methylhexan-2-amine is the separation and quantification of its four stereoisomers. dshs-koeln.de Chiral chromatography, using either chiral stationary phases (CSPs) or chiral mobile phase additives, is the primary tool for this purpose. Future work will involve the development of more robust and efficient chiral separation methods capable of resolving all four stereoisomers with high resolution. The proposed fragmentation patterns for methylhexanamine and its isomers, including 3-methylhexan-2-amine, can be used for their confirmation in mass spectrometric analysis. dshs-koeln.de
Impurity profiling is another critical aspect, as impurities can affect the efficacy and safety of the final product. google.com Advanced analytical techniques are needed to identify and quantify potential impurities, which could include starting materials, by-products from the synthesis (such as secondary and tertiary amines from over-alkylation), and degradation products. google.com The use of high-resolution mass spectrometry (HRMS) can aid in the structural elucidation of unknown impurities.
Computational Design of Derivatives with Tailored Properties
Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with specific properties. researchgate.netuwa.edu.au In the context of 3-methylhexan-2-amine, these techniques can be used to design derivatives with enhanced or novel functionalities.
By modifying the structure of 3-methylhexan-2-amine, for example, by introducing different substituents on the alkyl chain or the amino group, it is possible to tune its physicochemical properties such as polarity, hydrogen bonding capacity, and steric bulk. solubilityofthings.com Computational methods, such as Density Functional Theory (DFT), can be used to predict how these structural changes will affect the molecule's properties. For instance, calculations can predict the Lewis basicity and Brønsted acidity of different derivatives, which is crucial for their potential use as organocatalysts. researchgate.net
Furthermore, computational screening can be employed to predict the potential biological activity of derivatives. By modeling the interaction of these designed molecules with biological targets, such as enzymes or receptors, researchers can identify promising candidates for further experimental investigation. This approach can accelerate the discovery of new therapeutic agents based on the 3-methylhexan-2-amine scaffold.
Exploration of New Chemical Transformations for Diverse Applications
The chemical reactivity of this compound makes it a valuable starting material for the synthesis of a wide range of other compounds. solubilityofthings.com Future research will undoubtedly uncover new chemical transformations and applications for this versatile building block.
As a primary amine, it can undergo a variety of reactions, including N-alkylation, N-acylation, and condensation with carbonyl compounds to form imines. These reactions can be used to incorporate the 3-methylhexyl group into larger and more complex molecules. The chiral nature of 3-methylhexan-2-amine makes it a candidate for use as a chiral auxiliary or ligand in asymmetric synthesis.
For example, derivatives of 3-methylhexan-2-amine could be explored as catalysts in reactions such as aldol (B89426) condensations or Michael additions. researchgate.net Its structural similarity to other biologically active amines suggests its potential as a scaffold in medicinal chemistry for developing new drugs. For instance, it has been used as a side chain in the synthesis of benzotriazine di-N-oxides, which have been investigated for their activity against Mycobacterium tuberculosis. nih.gov
The exploration of its use in materials science is another promising area. The amine group can be used to functionalize polymers or surfaces, imparting specific properties such as hydrophilicity or serving as a site for further chemical modification. solubilityofthings.com
Q & A
Q. Table 1: Synthesis Parameters
| Parameter | Condition | Reference |
|---|---|---|
| Reaction medium | Ethanol/water mixture | |
| HCl addition | Dropwise at controlled temperature | |
| Purification method | Recrystallization |
Basic: How should researchers handle and store this compound?
Answer:
- Storage: Store at +2 to +8°C in airtight, light-resistant containers to preserve stability .
- Handling: Use PPE (gloves, lab coat, goggles) due to risks of skin/eye irritation and respiratory distress. Work in a fume hood to avoid inhalation .
- Disposal: Follow institutional guidelines for hazardous amine waste; avoid environmental release .
Basic: What factors influence the solubility and stability of this compound?
Answer:
- Solubility: Highly water-soluble due to the hydrochloride ion. Solubility decreases in non-polar solvents like hexane .
- Stability: Degrades under extreme pH (<2 or >10) or prolonged exposure to temperatures >30°C. Stability studies recommend pH 4–7 for aqueous solutions .
Advanced: How can researchers optimize the synthesis of this compound to maximize yield?
Answer:
- Reaction optimization: Use kinetic studies to identify rate-limiting steps (e.g., amine protonation).
- Catalysis: Explore phase-transfer catalysts to enhance reaction efficiency in biphasic systems .
- In-line analytics: Implement real-time monitoring (e.g., FTIR) to track reaction progress and adjust parameters dynamically .
Advanced: What analytical techniques are recommended for characterizing this compound?
Answer:
- Purity assessment: HPLC with UV detection (λ = 254 nm) and comparison to certified reference standards .
- Structural confirmation: H/C NMR for functional group analysis; mass spectrometry (ESI-MS) for molecular ion verification .
- Thermal stability: TGA/DSC to evaluate decomposition profiles under controlled heating rates .
Q. Table 2: Analytical Methods
| Technique | Application | Reference |
|---|---|---|
| HPLC-UV | Purity quantification (≥95%) | |
| H NMR | Amine proton and structure verification | |
| ESI-MS | Molecular weight confirmation |
Advanced: How can researchers resolve contradictions in reported data on the compound’s properties?
Answer:
- Reproducibility: Standardize experimental conditions (e.g., solvent, temperature) across studies.
- Cross-validation: Compare data from multiple techniques (e.g., NMR vs. X-ray crystallography for structural confirmation) .
- Meta-analysis: Review literature for trends in reported solubility, stability, or reactivity, and identify outliers due to methodological differences .
Advanced: What in vitro models are used to study the biological activity of this compound?
Answer:
- Receptor binding assays: Screen for interactions with adrenergic or dopaminergic receptors using radioligand displacement assays .
- Enzyme inhibition: Evaluate inhibition of monoamine oxidases (MAOs) via fluorometric or colorimetric assays .
- Cytotoxicity: Assess cell viability in neuronal or hepatic cell lines (e.g., SH-SY5Y, HepG2) using MTT assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
